molecular formula C3H2F6O B3031218 1,1,1-Trifluoro-2-(trifluoromethoxy)ethane CAS No. 20193-67-3

1,1,1-Trifluoro-2-(trifluoromethoxy)ethane

Cat. No. B3031218
M. Wt: 168.04 g/mol
InChI Key: MWVZDOGOCGRMOE-UHFFFAOYSA-N
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Patent
US05382704

Procedure details

Fifty grams (0.50 mol) of CF3CH2OH, 192 g (1.25 mol) of CCl4, 280 g (14 mol) of HF, and 7 g (0.1 mol) of BF3 were charged to a 1.2 liter metal tube and the mixture was agitated at 150° C. and autogeneous pressure for 8 hours. The tube was cooled and 300 mL of water was pumped in. The tube was brought to room temperature and volatiles (108.6 g) were transferred under vacuum to a 1 liter stainless steel cylinder fitted with a needle valve. The contents of the cylinder were held at 25° C. while low boilers were transferred out at 1 atmosphere and distilled from CaCl2 through a low-temperature still. A 2.5 mL foreshot having a boiling point range of -14° to 2.5° C., largely CF2Cl2, was followed by 62.7 g of product, boiling point range of 2.5° to 15° C. (mainly 8° to 9° C.), then 8 mL with a boiling point range of 15° to 23.5° C., largely CFCl3. The main product cut was shown by NMR and GC/MS to be 84% CF3CH2OCF3 with 6% CF2Cl2 and 10% CFCl3 also present, so that 2,2,2-trifluoroethyl trifluoromethyl ether was obtained in 63% yield, 52.7 g.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
192 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:5][OH:6])([F:4])([F:3])[F:2].C(Cl)(Cl)(Cl)Cl.B(F)(F)F>O>[F:2][C:1]([O:6][CH2:5][C:1]([F:4])([F:3])[F:2])([F:4])[F:3]

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(F)(F)(F)CO
Name
Quantity
192 g
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
7 g
Type
reactant
Smiles
B(F)(F)F
Step Two
Name
stainless steel
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the mixture was agitated at 150° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The tube was cooled
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
CUSTOM
Type
CUSTOM
Details
cylinder fitted with a needle valve
CUSTOM
Type
CUSTOM
Details
were held at 25° C. while low boilers
DISTILLATION
Type
DISTILLATION
Details
distilled from CaCl2 through a low-temperature still
CUSTOM
Type
CUSTOM
Details
a boiling point range of -14° to 2.5° C., largely CF2Cl2
CUSTOM
Type
CUSTOM
Details
point range of 2.5° to 15° C.
CUSTOM
Type
CUSTOM
Details
mainly 8° to 9° C.
CUSTOM
Type
CUSTOM
Details
with a boiling point range of 15° to 23.5° C., largely CFCl3

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC(F)(F)OCC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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